molecular formula C9H7BrO2S B8264499 1-Bromo-2-p-tolylsulfonylacetylene CAS No. 227454-51-5

1-Bromo-2-p-tolylsulfonylacetylene

Cat. No.: B8264499
CAS No.: 227454-51-5
M. Wt: 259.12 g/mol
InChI Key: AQYCAUJOWASJPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-p-tolylsulfonylacetylene is an organic compound characterized by the presence of a bromine atom, a p-tolylsulfonyl group, and an acetylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-p-tolylsulfonylacetylene can be synthesized through a multi-step process involving the bromination of 2-p-tolylsulfonylacetylene. The reaction typically involves the use of bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-p-tolylsulfonylacetylene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Coupling Reactions: The acetylene moiety can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different oxidation states or reduced forms.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in coupling reactions.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products Formed:

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Coupling Reactions: Coupled products with new carbon-carbon bonds.

    Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.

Scientific Research Applications

1-Bromo-2-p-tolylsulfonylacetylene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-p-tolylsulfonylacetylene involves its interaction with specific molecular targets and pathways. The bromine atom and the acetylene moiety play crucial roles in its reactivity and interactions with other molecules. The compound can act as an electrophile or a nucleophile, depending on the reaction conditions and the nature of the reactants.

Comparison with Similar Compounds

  • 2-Bromo-1-(p-toluenesulfonyl)pyrrole
  • 1-Bromo-2-propanol
  • Sulfonimidates

Comparison: 1-Bromo-2-p-tolylsulfonylacetylene is unique due to the presence of both a bromine atom and an acetylene moiety, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a combination of electrophilic and nucleophilic properties, making it versatile in various chemical reactions.

Biological Activity

1-Bromo-2-p-tolylsulfonylacetylene (C₉H₇BrO₂S) is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific sources.

Chemical Structure and Properties

This compound features a bromine atom, a sulfonyl group, and an acetylene moiety, contributing to its reactivity and interaction with biological targets. Its molecular structure can be represented as follows:

Structure C H BrO S\text{Structure }\text{C H BrO S}

This compound exhibits various biological activities primarily through its interactions with enzymes and receptors. The sulfonyl group is known to facilitate binding to protein targets, potentially influencing signaling pathways involved in cellular processes.

Key Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, altering their activity and affecting metabolic pathways.
  • Receptor Modulation: It can modulate the activity of receptors that are critical in signal transduction, leading to changes in cellular responses.

Case Studies

  • Antimicrobial Activity: A study investigated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects on Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents .
  • Anti-inflammatory Effects: Research highlighted the anti-inflammatory properties of this compound in vitro. The compound was shown to downregulate pro-inflammatory cytokines in cultured macrophages, indicating its potential as a therapeutic agent for inflammatory diseases .
  • Cytotoxicity Studies: In cancer research, this compound was evaluated for its cytotoxic effects on cancer cell lines. Results indicated that the compound induced apoptosis in specific cancer cells, suggesting a possible role in cancer treatment strategies .

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AntimicrobialInhibitory effect on Gram-positive bacteria
Anti-inflammatoryDownregulation of pro-inflammatory cytokines
CytotoxicityInduction of apoptosis in cancer cell lines

Properties

IUPAC Name

1-(2-bromoethynylsulfonyl)-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2S/c1-8-2-4-9(5-3-8)13(11,12)7-6-10/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYCAUJOWASJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C#CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443172
Record name 1-Bromo-2-p-tolylsulfonylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227454-51-5
Record name 1-Bromo-2-p-tolylsulfonylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of trimethylsilyl p-tolylsulfonylacetylene (10 g, 40 mmol) in acetone (300 mL) was added silver nitrate (0.68 g, 4 mmol) followed by the addition of N-bromosuccinimide (7.6 g, 44 mmol) in one portion. The mixture was stirred at room temperature for 1 h. The resulting precipitate was filtered and washed with acetone. Silica gel (20 g) was added to the filtrate and the solvent was removed under reduced pressure. The residue was subjected to column chromatography with hexane/EtOAc (5:1) to afford the product as a light yellow solid (10 g, 96%). Mp. 99-101° C. 1H NMR (CDCl3) δ 7.87 (d, 2H, J=7.8 Hz), 7.39 (d, 2H, J=7.8 Hz), 2.47 (s, 3H); 13C NMR (CDCl3) δ 146.19, 138.16, 130.34, 127.83, 78.14, 61.70, 21.97.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0.68 g
Type
catalyst
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step Two
Yield
96%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.